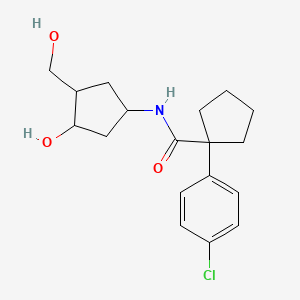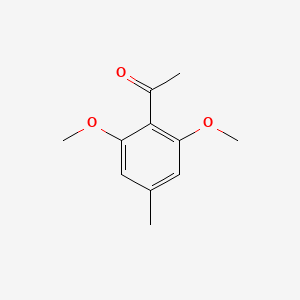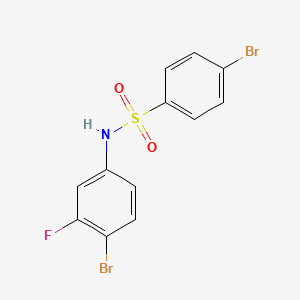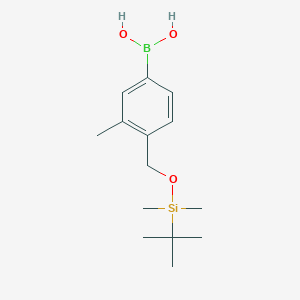
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid, also known as 4-(tert-Butyldimethylsilyloxy)benzeneboronic acid, has the chemical formula C12H21BO3Si . It is a boronic acid derivative with a molecular weight of 252.19 g/mol . This compound is commonly used in organic synthesis due to its reactivity and versatility.
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylboronic acid with tert-butyldimethylsilyl chloride. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group on the boronic acid, making it more stable during subsequent reactions. The resulting compound is a white solid with a melting point of 194-198°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to a boron atom via an oxygen atom. The tert-butyldimethylsilyl group is also bonded to the boron atom. The compound’s SMILES notation is CC©©Si©Oc1ccc(cc1)B(O)O .
Chemical Reactions Analysis
- Biologically active molecules : It is involved in the synthesis of phenylpyridone derivatives (MCH1R antagonists), atromentin, and its O-alkylated derivatives, as well as gelatinases and MT1-MMP inhibitors .
Physical and Chemical Properties
Aplicaciones Científicas De Investigación
Applications in Asymmetric Synthesis
N-tert-Butanesulfinyl aldimines and ketimines, related to the tert-butyl group in the compound of interest, are utilized as intermediates in the asymmetric synthesis of amines. These intermediates are essential for producing a wide variety of enantioenriched amines, crucial for applications in medicinal chemistry and drug design (Ellman, Owens & Tang, 2002).
In Diels-Alder Reactions
Compounds like 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, related to the tert-butyldimethylsilyloxy group, are used in [4+2] cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry, aiding the synthesis of complex molecular structures like 4-Hydroxymethyl-2-cyclohexen-1-one, which have significant applications in the synthesis of natural products and pharmaceuticals (Kozmin, He & Rawal, 2003).
In Conformational Analysis
Methylboronic acid and its esters, which share structural similarities with the phenylboronic acid moiety in the compound, have been studied for their conformational properties. Understanding the conformational behavior of these molecules is vital for their application in molecular recognition and the design of boron-based drugs (Valiakhmetova, Bochkor & Kuznetsov, 2010).
In Hydroformylation and Complexation Studies
Compounds with tert-butyl and phenyl groups have been used as ligands in rhodium-catalyzed hydroformylation. This process is significant in industrial chemistry for the production of aldehydes from alkenes. The study of the complexation behavior and application of these ligands can lead to more efficient catalytic processes (Mikhel et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
It’s known that boronic acids can form reversible covalent bonds with hydroxyl groups in their targets, which can lead to changes in the target’s function .
Biochemical Pathways
It’s known to be involved in various reactions such as asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double suzuki-miyaura coupling reactions .
Result of Action
It’s known to be a reactant involved in the synthesis of biologically active molecules including phenylpyridone derivatives .
Action Environment
It’s known that the compound should be stored under inert gas at 2–8 °c .
Propiedades
IUPAC Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO3Si/c1-11-9-13(15(16)17)8-7-12(11)10-18-19(5,6)14(2,3)4/h7-9,16-17H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWCJRIVXJRWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO[Si](C)(C)C(C)(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2475469.png)
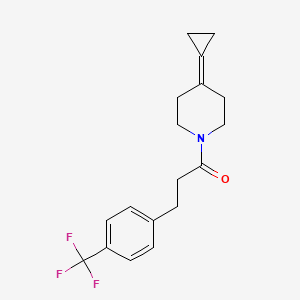
![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)
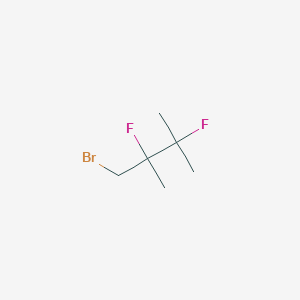
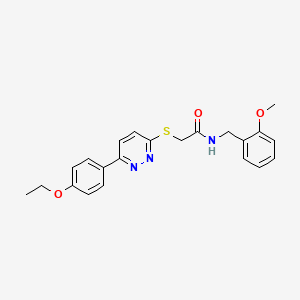
![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)
![ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2475478.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2475479.png)

